molecular formula C10H12ClNO3S B3075479 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride CAS No. 10311-33-8

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride

Cat. No.: B3075479
CAS No.: 10311-33-8
M. Wt: 261.73 g/mol
InChI Key: SELBURDMPHBZRW-UHFFFAOYSA-N
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Description

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is a chemical compound belonging to the class of sulfonyl chlorides. It is widely used in various fields, including medical research, environmental research, and industrial applications. The compound has the molecular formula C10H12ClNO3S and a molecular weight of 261.73 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride typically involves the reaction of 3-Acetamido-2,4-dimethylbenzenesulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under an inert atmosphere, usually at room temperature, to prevent any unwanted side reactions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Reaction Conditions: These reactions are typically carried out in organic solvents such as dichloromethane or tetrahydrofuran, often at room temperature or slightly elevated temperatures.

Major Products

The major products formed from these reactions depend on the nucleophile used. For example, reacting with an amine would produce a sulfonamide, while reacting with an alcohol would yield a sulfonate ester .

Scientific Research Applications

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonate esters.

    Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism by which 3-Acetamido-2,4-dimethylbenzenesulfonyl chloride exerts its effects involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nucleophile used .

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler sulfonyl chloride compound with similar reactivity but lacking the acetamido and methyl groups.

    Tosyl chloride (p-Toluenesulfonyl chloride): Another sulfonyl chloride with a methyl group on the benzene ring, commonly used in organic synthesis.

Uniqueness

3-Acetamido-2,4-dimethylbenzenesulfonyl chloride is unique due to the presence of both acetamido and methyl groups, which can influence its reactivity and the types of reactions it undergoes. These functional groups can also affect the compound’s solubility and stability, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

3-acetamido-2,4-dimethylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO3S/c1-6-4-5-9(16(11,14)15)7(2)10(6)12-8(3)13/h4-5H,1-3H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SELBURDMPHBZRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)S(=O)(=O)Cl)C)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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